ENMD 547

概要

説明

ENMD 547 is a small molecule drug developed by EntreMed Inc. for the treatment of cancer. It functions as a selective antagonist for Protease-Activated Receptor 2 (PAR-2), demonstrating its efficacy through a dose-dependent inhibition of calcium signaling pathways in Lewis lung carcinoma cells . This compound is also a potent inhibitor of angiogenesis, which is the process of new blood vessel formation essential for tumor growth and metastasis.

準備方法

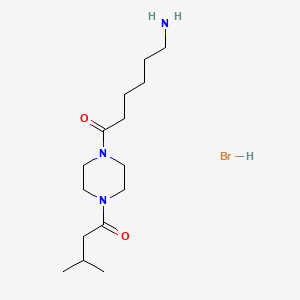

The preparation of ENMD 547 involves synthetic routes that include the use of stable isotopes and specific reaction conditions. One of the methods involves the synthesis of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one hydrobromide . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques and purification processes to achieve high purity levels.

化学反応の分析

ENMD 547 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemistry

ENMD 547 serves as a reference material for chemical identification and analysis. Its deuterated form, this compound-d8, is used in qualitative and quantitative analyses, providing enhanced stability and precision in tracking metabolic pathways.

Biology

This compound is instrumental in studying metabolic pathways involving PAR-2. Its ability to inhibit PAR-2 signaling allows researchers to investigate the receptor's role in various biological processes, including:

- Inflammation: By blocking PAR-2, this compound can reduce inflammatory responses.

- Cancer: The compound's effects on tumor growth are under investigation, as PAR-2 is implicated in cancer progression.

Medicine

This compound is being explored for its therapeutic effects in diseases where PAR-2 is a significant factor. Research indicates potential applications in treating:

- Chronic Inflammatory Diseases: Such as arthritis and asthma.

- Cancer Treatments: Targeting tumor microenvironments influenced by PAR-2 signaling.

Industry

In pharmaceutical development, this compound is utilized to create new therapeutic agents targeting PAR-2. Its unique properties facilitate the design of more effective drugs with fewer side effects.

Inflammation Research

A study evaluated the effects of this compound on inflammation models in mice, demonstrating significant reductions in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.

Cancer Progression

In vitro studies have shown that this compound inhibits the proliferation of certain cancer cell lines by blocking PAR-2-mediated pathways. These findings indicate its promise as an adjunct therapy in cancer treatment protocols.

作用機序

ENMD 547 exerts its effects by selectively inhibiting Protease-Activated Receptor 2 (PAR-2). This inhibition is achieved through a dose-dependent mechanism that blocks calcium signaling pathways in cancer cells. The molecular targets and pathways involved include the inhibition of angiogenesis and the disruption of cellular signaling processes essential for tumor growth and metastasis .

類似化合物との比較

ENMD 547 can be compared with other similar compounds, such as:

ENMD-2076: Another small molecule drug developed by EntreMed Inc.

ENMD-547-d8: A deuterated version of ENMD-547 used as a stable isotope reference material.

The uniqueness of this compound lies in its selective inhibition of PAR-2 and its potent anti-angiogenic properties, making it a valuable tool in cancer research and therapy .

生物活性

ENMD-547, a potent antagonist of the protease-activated receptor 2 (PAR2), has garnered attention in the field of cancer therapy due to its potential to modulate tumor growth and enhance the efficacy of existing chemotherapeutic agents. This article explores the biological activity of ENMD-547, focusing on its mechanisms of action, preclinical studies, and potential clinical implications.

ENMD-547 functions primarily as a PAR2 antagonist. PAR2 is a G-protein-coupled receptor that, when activated, plays a role in inflammation and cancer progression. By inhibiting PAR2, ENMD-547 can reduce inflammatory responses and potentially alter tumor microenvironments, leading to decreased tumor growth and increased sensitivity to chemotherapy.

Preclinical Studies

Several studies have investigated the efficacy of ENMD-547 in various cancer models. Notably:

- Colorectal Cancer Sensitization : A study demonstrated that ENMD-547 sensitizes colorectal cancer (CRC) cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. In vitro experiments showed that the combination of ENMD-547 and 5-FU significantly inhibited cell viability compared to either treatment alone. This effect was attributed to enhanced apoptosis as evidenced by increased levels of activated caspase-3 in treated cells .

- Endometrial Cancer : Research on endometrial cancer using MEDI-547 (an antibody-drug conjugate that includes components similar to ENMD-547) indicated substantial anti-tumor activity. The study revealed that MEDI-547 effectively reduced EphA2 expression in EphA2-positive endometrial cancer cell lines, leading to decreased cell viability and increased apoptosis .

- Joint Inflammation : Beyond its anti-cancer properties, ENMD-1068 (a related compound) has been shown to attenuate joint inflammation in a dose-dependent manner, suggesting broader therapeutic applications for PAR2 antagonists in inflammatory diseases .

Case Studies

Case Study 1: Colorectal Cancer Model

- Objective : To evaluate the effect of ENMD-547 on CRC cells.

- Methodology : HCT116 cells were treated with ENMD-547 and 5-FU in vitro and in vivo.

- Findings : The combination treatment resulted in significant tumor size reduction compared to controls. Immunohistochemical analysis showed increased apoptosis markers in tumors from treated mice .

Case Study 2: Endometrial Cancer Treatment

- Objective : To assess the efficacy of MEDI-547 in endometrial cancer.

- Methodology : Endometrial cancer cell lines were treated with MEDI-547; viability and apoptosis were measured.

- Findings : MEDI-547 treatment led to a significant decrease in cell viability and increased apoptotic activity compared to control groups .

Data Summary

The following table summarizes key findings from studies involving ENMD-547 and its analogs:

| Study Focus | Treatment | Key Results |

|---|---|---|

| Colorectal Cancer | ENMD-547 + 5-FU | Increased apoptosis; reduced tumor size |

| Endometrial Cancer | MEDI-547 | Significant decrease in cell viability; apoptosis |

| Joint Inflammation | ENMD-1068 | Dose-dependent reduction in inflammation |

特性

IUPAC Name |

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPUAJQIKBLGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433259 | |

| Record name | ENMD 547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644961-61-5 | |

| Record name | ENMD 547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。